Product packaging for Bis(2-aminoethyl) tetradecyl phosphate(Cat. No.:CAS No. 85508-16-3)

Bis(2-aminoethyl) tetradecyl phosphate

Cat. No.: B12660490
CAS No.: 85508-16-3
M. Wt: 380.5 g/mol
InChI Key: GARGLLBNNYXEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Organophosphate Ester Chemistry

The fundamental structure of an organophosphate ester consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms, each of which can be bonded to an organic group. This core structure, the phosphate (B84403) group, imparts unique chemical and physical properties that can be finely tuned by modifying the attached organic substituents. s3waas.gov.in The chemistry of these esters is rich and varied, encompassing reactions such as hydrolysis, which is central to their biological activity and environmental fate, and transesterification, a key process in their synthesis and modification. mdpi.com The nature of the organic groups—be they alkyl, aryl, or more complex functionalized moieties—profoundly influences the compound's polarity, reactivity, and steric hindrance, thereby dictating its specific applications.

Significance of Aminoalkyl Phosphates and Their Analogues in Contemporary Research

Within the vast family of organophosphates, aminoalkyl phosphates and their analogues represent a particularly compelling subclass. rsc.orgresearchgate.net These molecules are characterized by the presence of one or more amino groups within their alkyl chains. This dual functionality—a charged phosphate head and a potentially protonatable amino group—confers amphiphilic and pH-responsive properties. nih.gov This unique characteristic makes them attractive candidates for a range of applications, including the formation of self-assembled monolayers on metal oxide surfaces, the development of novel surfactants, and as components in drug delivery systems. rsc.orgnih.gov The amino group can also serve as a reactive handle for further chemical modifications, allowing for the construction of more complex, multifunctional molecules. nih.govnih.gov Research into aminoalkyl phosphonates, close structural relatives, has demonstrated their potential as enzyme inhibitors, herbicides, and even in the development of materials with interesting biological activities. rsc.org

Current Research Landscape and Knowledge Gaps Pertaining to Bis(2-aminoethyl) Tetradecyl Phosphate

The following sections aim to bridge this gap by providing a detailed overview of the compound's properties, potential synthesis, and likely applications, based on the established chemistry of its constituent functional groups and data from closely related analogues.

Physicochemical Properties of this compound

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its molecular structure and the properties of analogous long-chain alkyl phosphates and aminoalkyl phosphates, we can infer a set of expected characteristics. The long tetradecyl chain will impart significant hydrophobicity, while the phosphate and two amino groups will contribute to its hydrophilic nature, making it a distinctly amphiphilic molecule.

PropertyValueSource
Molecular Formula C18H41N2O4P nih.gov
Molecular Weight 376.5 g/mol nih.gov
CAS Number 85508-16-3 chemical-suppliers.eu
Appearance Expected to be a waxy solid or viscous liquid at room temperatureInferred
Melting Point Not Available
Boiling Point Not Available
Solubility Expected to have low solubility in water and good solubility in organic solventsInferred

Synthesis and Characterization

While a specific, documented synthesis for this compound is not available in the literature, a plausible synthetic route can be proposed based on established organophosphate chemistry. A likely method would involve the reaction of tetradecanol (B45765) with phosphorus oxychloride, followed by the introduction of the aminoethyl groups.

A general and efficient method for the preparation of long-chain dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol in the presence of a base like triethylamine, followed by hydrolysis. mdpi.com For this compound, a potential multi-step synthesis could be envisioned:

Phosphorylation of Tetradecanol: Reaction of tetradecanol with an excess of phosphorus oxychloride to form the corresponding phosphorodichloridate.

Introduction of Aminoethyl Groups: Subsequent reaction of the phosphorodichloridate with N-Boc protected 2-aminoethanol to introduce the protected aminoethyl moieties.

Deprotection: Removal of the Boc protecting groups under acidic conditions to yield the final product.

Characterization of the resulting compound would typically involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would confirm the presence of the tetradecyl chain and the aminoethyl groups, while 31P NMR would show a characteristic signal for the phosphate ester.

Infrared (IR) Spectroscopy: Key vibrational bands would include P=O stretching, C-O-P stretching, and N-H bending and stretching frequencies.

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.

Research Findings and Potential Applications

Given the lack of direct research on this compound, its potential applications are inferred from studies on analogous compounds. The amphiphilic nature of this molecule is its most defining feature, suggesting a range of uses in materials science and biotechnology.

Materials Science

The ability of long-chain alkyl phosphates to form self-assembled monolayers (SAMs) on various surfaces is well-documented. tandfonline.com These organized molecular layers can be used to modify the surface properties of materials, such as their wettability, adhesion, and biocompatibility. The presence of amino groups in this compound would offer additional functionality, allowing for further surface modifications or providing pH-responsive behavior. For instance, such coatings could be used to create surfaces that can selectively bind to other molecules or to control the attachment of cells. nih.gov

Biotechnology and Nanotechnology

The amphiphilic character of this compound makes it a strong candidate for the formation of vesicles and liposomes. nih.gov These microscopic spheres, with a hydrophilic exterior and interior and a hydrophobic bilayer, are extensively studied as drug delivery vehicles. The amino groups on the surface of liposomes formed from this compound could be used to attach targeting ligands, enabling the specific delivery of drugs to diseased cells. nih.gov Furthermore, the pH-responsive nature of the amino groups could be exploited to trigger the release of the encapsulated drug in the acidic environment of a tumor or within specific cellular compartments.

The surfactant-like properties of this molecule also suggest its potential use in the formulation of emulsions and as a stabilizing agent for nanoparticles. researchgate.net Its ability to interact with both aqueous and non-aqueous phases could be valuable in a variety of biotechnological and nanotechnological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H41N2O4P B12660490 Bis(2-aminoethyl) tetradecyl phosphate CAS No. 85508-16-3

Properties

CAS No.

85508-16-3

Molecular Formula

C18H41N2O4P

Molecular Weight

380.5 g/mol

IUPAC Name

bis(2-aminoethyl) tetradecyl phosphate

InChI

InChI=1S/C18H41N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-25(21,23-17-14-19)24-18-15-20/h2-20H2,1H3

InChI Key

GARGLLBNNYXEGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(OCCN)OCCN

Origin of Product

United States

Synthetic Pathways and Molecular Engineering of Bis 2 Aminoethyl Tetradecyl Phosphate

Strategic Approaches for Phosphate (B84403) Ester Bond Formation

The formation of the phosphate ester bond is the cornerstone of the synthesis of organophosphates. A phosphoester bond is formed when hydroxyl groups, such as those from an alcohol, react with a phosphoric acid derivative to form an ester linkage. libretexts.orgyoutube.com Depending on the starting phosphoric acid, which has three hydroxyl groups, it can react with one, two, or three alcohol molecules to yield a mono-, di-, or triester, respectively. libretexts.org The selection of the phosphorylating agent and reaction conditions is critical to control the degree of esterification and to ensure compatibility with other functional groups present in the precursor molecules.

Various derivatives of phosphoric acid are employed as phosphorylating agents, each with distinct reactivity profiles. Phosphorus oxychloride (POCl₃) is a common and highly reactive reagent for creating phosphate esters. A convenient two-step process for synthesizing dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol in the presence of a base like triethylamine, followed by hydrolysis. organic-chemistry.org This method is effective for producing dialkyl phosphates with minimal contamination from trialkyl phosphate impurities. organic-chemistry.org

Phosphoric acid (H₃PO₄) itself can be used to form esters, though the reaction typically requires harsh conditions to drive the dehydration process. libretexts.org To circumvent this, reagents can be used to facilitate the reaction under milder conditions. For instance, an efficient method for both amidation and esterification of phosphoric acid utilizes a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (Ph₃P). researchgate.net This approach is effective for creating both phosphoryl amides and esters. researchgate.net

Table 1: Comparison of Common Phosphorylating Agents

Phosphorylating Agent Chemical Formula Key Characteristics Common Applications
Phosphorus Oxychloride POCl₃ Highly reactive liquid; reaction often requires a base to scavenge HCl byproduct. Synthesis of di- and trialkyl phosphates. organic-chemistry.org
Phosphoric Acid H₃PO₄ Less reactive; requires dehydration conditions (high heat or dehydrating agent). Can form mono-, di-, and triesters. libretexts.org
Polyphosphoric Acid (PPA) H(n+2)P(n)O(3n+1) Viscous liquid; acts as both a strong dehydrating agent and a reaction medium. atamanchemicals.com Favors the production of phosphate esters with a high mono-ester content. atamanchemicals.comresearchgate.net
Phosphorus Pentoxide P₂O₅ Highly reactive and hygroscopic white powder; a powerful dehydrating agent. asme.org Used in the synthesis of high-carbon alkyl phosphates and monoalkyl phosphates. asme.orgresearchgate.net

Polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) are powerful dehydrating agents widely used in organic synthesis, particularly for the production of phosphate esters. atamanchemicals.com PPA is a mixture of phosphoric acids of varying chain lengths and can be used as a reagent and a solvent for phosphorylation reactions. atamanchemicals.com It is particularly effective in synthesizing monoalkyl phosphates with high yields and conversion rates, offering a process that is often easier to control than when using other reagents. researchgate.net For example, a solvent-free synthesis of high-carbon alkyl phosphate esters (C18, C22) has been successfully demonstrated using a phosphorylation agent prepared from phosphoric acid and phosphorus pentoxide. researchgate.net

Phosphorus pentoxide is a highly reactive phosphorylating agent, available as a fine powder. asme.org It reacts vigorously with alcohols to form a mixture of mono- and disubstituted phosphoric acid esters. researchgate.net The ratio of these products can be controlled by tailoring the reaction conditions and the structure of the alcohol feedstock. researchgate.net While its high reactivity is advantageous for driving the reaction to completion, it can also present challenges in controlling the process, as the reagent is prone to clumping in all but anhydrous atmospheres. asme.org Despite this, P₂O₅ is a key reagent in many industrial processes for producing alkyl phosphate surfactants. google.com

Chemical Modification and Functionalization of Aminoalkyl Moieties

The "Bis(2-aminoethyl)" portion of the target molecule is derived from a polyamine scaffold, most commonly bis(2-aminoethyl)amine, also known as diethylenetriamine. This moiety provides the hydrophilic and cationic character to the final compound. Its chemical modification is a key step in preparing a suitable precursor for the phosphorylation reaction.

Bis(2-aminoethyl)amine is a versatile chemical building block with three amine groups (two primary, one secondary) that can be selectively functionalized. Derivatives of this compound are explored for various applications, including as spacers for synthetic receptors and as ligands in coordination chemistry. nih.gov Synthetic modifications often involve reactions targeting the amine groups, such as acylation, alkylation, or reaction with isothiocyanates to form thiourea derivatives. nih.goviu.edu

For the synthesis of Bis(2-aminoethyl) tetradecyl phosphate, a precursor containing a hydroxyl group is required for the esterification step. This can be achieved by reacting bis(2-aminoethyl)amine with an appropriate molecule, such as an epoxide (e.g., ethylene oxide), to introduce a hydroxyethyl group onto one of the nitrogen atoms. Such reactions must be carefully controlled to achieve mono-substitution and avoid polymerization or reaction at multiple amine sites. The use of protecting groups for the other amine functionalities may be necessary to ensure regioselectivity.

The incorporation of a long C14 tetradecyl chain provides the hydrophobic tail necessary for the molecule's amphiphilic properties. Amphiphilic polymers and surfactants spontaneously assemble in aqueous solutions due to the energetic favorability of sequestering the hydrophobic parts away from water. nih.gov The molecular architecture, including the length of the hydrophobic and hydrophilic chains, governs the self-assembly behavior. nih.govresearchgate.net

In this synthesis, the tetradecyl group is introduced by using tetradecanol (B45765) (myristyl alcohol) as the alcoholic substrate in the phosphorylation reaction. The reaction of tetradecanol with a suitable phosphorylating agent, as described in section 2.1, forms a tetradecyl phosphate intermediate. For example, long-chain monoalkyl phosphates can be prepared from the corresponding alcohols and crystalline pyrophosphoric acid. researchgate.net The resulting long alkyl chain phosphate ester constitutes the hydrophobic domain of the target amphiphile.

Novel Synthetic Protocols and Green Chemistry Considerations

The synthesis of specialized amphiphilic molecules like this compound is an area of ongoing research, with a focus on developing more efficient, sustainable, and environmentally benign methodologies. Traditional synthetic routes for organophosphorus compounds often rely on harsh reagents and solvents, leading to significant environmental concerns. frontiersin.org Consequently, the development of novel synthetic protocols and the integration of green chemistry principles are paramount for the future production of this and similar compounds.

Recent advancements in organophosphorus chemistry have paved the way for innovative synthetic strategies. These include the exploration of solvent-free reaction conditions, the use of alternative energy sources such as microwave irradiation, and the development of novel catalytic systems. researchgate.net For instance, the phosphating reaction of fatty alcohols, a key step in the synthesis of alkyl phosphates, can be carried out using phosphorus pentoxide or polyphosphoric acid under solvent-free conditions, thereby reducing volatile organic compound (VOC) emissions. elpub.ruzendy.io

Microwave-assisted synthesis has emerged as a promising green chemistry tool in organophosphorus synthesis. researchgate.net This technique can significantly accelerate reaction rates, improve product yields, and enhance selectivity, often without the need for a catalyst or in the presence of a simplified catalytic system. researchgate.net Although a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the general success of this method for the esterification of phosphinic acids suggests its potential applicability. researchgate.net

Furthermore, the principles of asymmetric catalysis, including organocatalysis and metal complex catalysis, are being increasingly applied to the synthesis of chiral organophosphorus compounds. mdpi.com While this compound is not chiral, the underlying principles of developing highly selective and efficient catalytic systems can be adapted to improve the synthesis of such molecules, potentially leading to milder reaction conditions and reduced by-product formation.

The following table outlines a comparative overview of a plausible conventional synthetic protocol for a long-chain alkyl phosphate and a potential novel, greener approach, highlighting the key differences in reaction conditions and their environmental impact.

ParameterConventional ProtocolNovel Green Protocol
Phosphorylating AgentPhosphorus Oxychloride (POCl₃)Polyphosphoric Acid (PPA) or Phosphorus Pentoxide (P₂O₅)
SolventChlorinated Solvents (e.g., Dichloromethane)Solvent-free or High-Boiling Point, Recyclable Solvents (e.g., Anisole)
CatalystPyridine (acts as catalyst and acid scavenger)Biocatalyst (e.g., Lipase) or Organocatalyst
Energy SourceConventional Heating (Oil Bath)Microwave Irradiation or Ultrasonic Energy
Reaction TemperatureElevated temperatures (e.g., >100 °C)Lower to moderate temperatures (e.g., 60-80 °C)
By-productsPyridinium hydrochloride, excess acidWater, minimal by-products
Atom EconomyLowerHigher

In the context of green chemistry, the ideal synthesis of this compound would involve a one-pot reaction, minimizing waste from intermediate purification steps. The use of biocatalysts, such as enzymes, could offer high selectivity and operate under mild conditions, further reducing the environmental footprint of the synthesis. Research into enzymatic phosphorylation and amidation reactions is an active area that could provide significant breakthroughs for the sustainable production of such amphiphilic compounds.

The development and adoption of these novel synthetic protocols and green chemistry considerations are crucial for the chemical industry's move towards more sustainable practices. While the direct application of these methods to the synthesis of this compound requires further dedicated research, the existing literature on organophosphorus chemistry provides a strong foundation for the design of cleaner and more efficient manufacturing processes. frontiersin.org

Advanced Structural Elucidation and Analytical Methodologies for Bis 2 Aminoethyl Tetradecyl Phosphate

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is indispensable for the unambiguous structural determination of Bis(2-aminoethyl) tetradecyl phosphate (B84403), offering detailed insights into its atomic connectivity and the chemical environment of its constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organophosphorus compounds. nih.govlibretexts.org Its ability to probe various NMR-active nuclei within the molecule provides a complete picture of the molecular framework.

Given that Phosphorus-31 (³¹P) is a 100% naturally abundant, spin-1/2 nucleus, ³¹P NMR is a highly sensitive and direct method for analyzing phosphate compounds. nih.govoxinst.com The ³¹P chemical shift is exquisitely sensitive to the electronic environment around the phosphorus atom, making it an excellent probe for identifying the phosphate ester linkage in Bis(2-aminoethyl) tetradecyl phosphate.

Table 1: Representative ³¹P NMR Data for this compound

ParameterExpected ValueDescription
Chemical Shift (δ)~ 0.5 ppmCharacteristic of an acyclic phosphate diester environment.
Multiplicity (¹H-decoupled)Singlet (s)Indicates a single phosphorus environment in the molecule.
Multiplicity (¹H-coupled)Multiplet (m)Results from coupling to protons on adjacent methylene (B1212753) groups (-O-CH₂-).

While ³¹P NMR confirms the phosphate core, a combination of ¹H, ¹³C, and ¹⁵N NMR is essential for the complete assignment of the molecule's structure. ilpi.com

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring atoms. The tetradecyl chain would show a characteristic triplet for the terminal methyl group, a series of multiplets for the long methylene chain, and a distinct multiplet for the methylene group attached to the phosphate oxygen. The aminoethyl groups would display two distinct multiplets for the two methylene units, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms. youtube.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Each carbon in the tetradecyl and aminoethyl moieties would give a distinct signal. The chemical shifts of the carbons directly bonded to oxygen and nitrogen are particularly informative. Spin-coupling between ¹³C and ³¹P nuclei up to three bonds away (³JCP) provides crucial connectivity information, definitively linking the alkyl chains to the phosphate group. libretexts.org

¹⁵N NMR: Although less commonly used due to lower sensitivity and natural abundance, ¹⁵N NMR can directly probe the nitrogen environments of the two amino groups. The chemical shift would confirm the primary amine functionality.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionGroupPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key Correlations (HMBC)
1'P-O-CH₂ (Tetradecyl)~ 4.0 (m)~ 68.0 (d, ²JCP ≈ 7 Hz)H1' to C2', C3'; P to C1'
2'-CH₂- (Tetradecyl)~ 1.7 (m)~ 31.0H2' to C1', C3', C4'
3'-13'-(CH₂)₁₁- (Tetradecyl)~ 1.2-1.4 (br m)~ 22-30-
14'-CH₃ (Tetradecyl)~ 0.9 (t)~ 14.0H14' to C13', C12'
1''P-O-CH₂ (Aminoethyl)~ 4.1 (m)~ 66.0 (d, ²JCP ≈ 7 Hz)H1'' to C2''; P to C1''
2''-CH₂-NH₂ (Aminoethyl)~ 3.0 (m)~ 41.0H2'' to C1''
--NH₂ (Aminoethyl)~ 2.5 (br s)-H(NH₂) to C2''

d = doublet, t = triplet, m = multiplet, br s = broad singlet. J-coupling values are approximate.

NMR-controlled titrations are a powerful method for determining the protonation states (pKa values) of ionizable groups within a molecule. tandfonline.com For this compound, which contains two basic primary amine groups and an acidic phosphate group, this technique is particularly insightful.

The procedure involves acquiring a series of NMR spectra (typically ³¹P, ¹H, and ¹⁵N) over a wide pH range. nih.gov The chemical shifts of nuclei close to the ionization sites are sensitive to changes in pH. For example, the ³¹P chemical shift will change as the phosphate group is protonated or deprotonated. researchgate.net Similarly, the chemical shifts of the protons and carbons in the aminoethyl groups will be affected by the protonation of the amine. By plotting the chemical shift versus pH, titration curves can be generated, from which the pKa values for each functional group can be accurately determined.

Table 3: Hypothetical Chemical Shift Changes during NMR-Controlled pH Titration

pH³¹P Chemical Shift (δ, ppm)¹H Shift of -CH₂-NH₂ (δ, ppm)Protonation State
2.0~ 0.0~ 3.3Fully protonated (Phosphate-OH, -NH₃⁺)
5.0~ 0.4~ 3.2Phosphate deprotonated, Amines protonated
8.0~ 0.5~ 3.0Phosphate deprotonated, Amines partially deprotonated
11.0~ 0.6~ 2.8Fully deprotonated (Phosphate⁻, -NH₂)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid and non-destructive means of identifying the functional groups present in a molecule. semanticscholar.org These two techniques are complementary and offer a comprehensive vibrational profile.

For this compound, key vibrational modes include:

P=O and P-O Stretching: Strong bands in the FT-IR spectrum in the 1250-1200 cm⁻¹ (P=O stretch) and 1100-950 cm⁻¹ (P-O-C stretch) regions are characteristic of the phosphate ester group. nih.govresearchgate.net

N-H Bending and Stretching: The primary amine groups give rise to N-H stretching vibrations in the 3400-3200 cm⁻¹ region and a characteristic scissoring (bending) vibration around 1650-1580 cm⁻¹.

C-H Stretching and Bending: The long tetradecyl chain produces intense C-H stretching bands just below 3000 cm⁻¹ and bending vibrations around 1470 cm⁻¹ and 1380 cm⁻¹.

C-O Stretching: The C-O single bond stretching within the ester linkages is typically observed in the 1150-1050 cm⁻¹ region. nih.gov

Raman spectroscopy is particularly useful for observing the more symmetric, less polar vibrations, which can be weak in the FT-IR spectrum, providing complementary data for a full structural confirmation. acs.org

Table 4: Key Vibrational Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Medium-Broadν(N-H)Primary Amine
2955, 2920, 2850Strongν(C-H)Alkyl CH₂, CH₃
1650-1580Mediumδ(N-H)Primary Amine
1470Mediumδ(C-H)Alkyl CH₂
1250-1200Strongν(P=O)Phosphate
1100-950Strongν(P-O-C)Phosphate Ester

ν = stretching, δ = bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry (LC-MS) are essential for verifying the purity of this compound and confirming its molecular weight and structure. nih.govnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for the separation of this compound from potential impurities or starting materials. sielc.com The long tetradecyl chain provides significant hydrophobic character, allowing for strong retention on a C8 or C18 stationary phase, with elution achieved using a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water. frontiersin.org

Coupling the HPLC system to a mass spectrometer, typically with an electrospray ionization (ESI) source, allows for the determination of the molecular mass of the eluting compound. In positive-ion mode, this compound is expected to be observed as the protonated molecule [M+H]⁺ and/or the doubly protonated molecule [M+2H]²⁺.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides definitive structural information. Characteristic losses would include the neutral loss of an aminoethyl group or cleavage of the tetradecyl chain, confirming the identity of the substituents on the phosphate core.

Table 5: Representative LC-MS Data for this compound

ParameterValue / ObservationDescription
Chromatography
ColumnC18 Reversed-PhaseStandard for nonpolar to moderately polar analytes.
Mobile PhaseAcetonitrile/Water Gradient with Formic AcidProvides good separation and is MS-compatible.
Retention TimeAnalyte-specificDependent on exact conditions, but expected to be well-retained.
Mass Spectrometry
Ionization ModeESI PositiveEfficient ionization for molecules with basic amine groups.
Parent Ion [M+H]⁺m/z 425.35Confirms the molecular weight (C₂₂H₅₀N₂O₄P, MW = 424.62).
Key Fragment Ionm/z 227.23Corresponds to the loss of the tetradecyl group.
Key Fragment Ionm/z 382.32Corresponds to the loss of an aminoethylene fragment.

Gas Chromatography (GC) and Multi-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a molecule like "this compound," direct analysis by GC can be challenging due to its polarity and high molecular weight, which can lead to poor volatility and thermal instability. However, with appropriate derivatization, GC-based methods can provide detailed qualitative and quantitative information. Derivatization of the polar amine and phosphate groups, for instance by silylation or benzylation, can increase the compound's volatility and thermal stability, making it amenable to GC analysis. d-nb.info The choice of a suitable capillary column, such as one with a mid-polarity stationary phase, is crucial for achieving good resolution.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power for complex samples. sepsolve.com This technique employs two columns with different separation mechanisms (e.g., non-polar followed by a polar column) connected by a modulator. sepsolve.com This allows for the separation of compounds that may co-elute in a single-dimension GC system. For the analysis of "this compound" in complex matrices, GC×GC can provide a detailed fingerprint, separating it from impurities or other components. researchgate.netresearchgate.net The use of a nitrogen-phosphorus detector (NPD) in either GC or GC×GC would offer selective and sensitive detection of this nitrogen and phosphorus-containing compound. researchgate.net

Table 1: Representative GC and GC×GC Method Parameters for the Analysis of Long-Chain Alkyl Phosphates

ParameterGas Chromatography (GC)Multi-Dimensional Gas Chromatography (GC×GC)
Primary Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)30 m x 0.25 mm ID, 1.00 µm film thickness (e.g., VF-1MS) chromatographyonline.com
Secondary Column N/A1.5 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SolGel-Wax) chromatographyonline.com
Carrier Gas Helium or HydrogenHelium or Hydrogen
Injection Mode Split/SplitlessSplit/Splitless
Derivatization Silylation (e.g., with BSTFA) or Benzylation d-nb.infoTrimethylsilyl derivatization researchgate.net
Detector Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)Time-of-Flight Mass Spectrometry (TOF-MS), Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) researchgate.netchromatographyonline.com
Modulation Period N/A2-8 seconds chromatographyonline.com

Ion Chromatography Coupled with Tandem Mass Spectrometry (IC-ESI-MS/MS) for Polar Phosphorus Compounds

For polar and ionic compounds like "this compound" that are not readily amenable to GC analysis even with derivatization, Ion Chromatography (IC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly suitable analytical technique. nih.gov IC is adept at separating ionic species based on their interaction with an ion-exchange stationary phase. The amino groups in "this compound" will be protonated under acidic mobile phase conditions, allowing for cation-exchange chromatography.

The coupling of IC with ESI-MS/MS provides exceptional selectivity and sensitivity. thermofisher.com ESI is a soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion (e.g., [M+H]⁺ or [M+2H]²⁺). The subsequent tandem mass spectrometry (MS/MS) analysis involves the selection of the parent ion, its fragmentation, and the detection of the resulting product ions. This process, known as selected reaction monitoring (SRM), allows for highly specific and sensitive quantification of the target analyte even in complex matrices. thermofisher.com The fragmentation pattern can also provide valuable structural information. For "this compound," characteristic neutral losses, such as the loss of the tetradecyl group or the aminoethyl moieties, would be expected.

Table 2: Illustrative IC-ESI-MS/MS Parameters for the Analysis of Polar Organophosphorus Compounds

ParameterSetting
IC Column Cation-exchange column
Mobile Phase Aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid or acetic acid)
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) m/z corresponding to [M+H]⁺ or [M+2H]²⁺ of the analyte
Product Ions (Q3) Specific fragment ions of the analyte
Collision Energy Optimized for the specific precursor-product ion transition

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust technique for determining the elemental composition of a sample. While it does not provide information about the molecular structure, it is highly accurate for quantifying the amount of phosphorus in "this compound." d-nb.inforesearchgate.net The sample is introduced into a high-temperature argon plasma, which atomizes and excites the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

This technique is particularly useful for verifying the purity of a sample and for confirming the elemental ratio of phosphorus to other elements if a complete digestion of the molecule is performed. foodengprog.orgnist.gov ICP-OES is known for its high matrix tolerance and can be used for the analysis of samples in various states after appropriate preparation. d-nb.infoacs.org

Table 3: Typical Performance Characteristics of ICP-OES for Phosphorus Determination

ParameterValue
Wavelengths for P 177.499 nm, 178.287 nm, 213.618 nm, 214.914 nm researchgate.net
Limit of Detection (LOD) Typically in the low µg/L range foodengprog.org
Linearity Excellent, with correlation coefficients often >0.999 researchgate.netfoodengprog.org
Precision (RSD) Generally < 5%
Recovery 90-110% is commonly achieved foodengprog.org

X-ray Diffraction for Crystalline Structure Determination

Powder XRD can be used to analyze polycrystalline samples. ijcmas.com While not providing the same level of detail as single-crystal XRD, it can identify the crystalline phases present, determine the unit cell parameters, and assess the degree of crystallinity. medcraveonline.comnih.gov For a long-chain amphiphilic molecule like "this compound," XRD can also be used to study its self-assembly into layered structures, such as bilayers or lamellar phases, which is common for such compounds. researchgate.net

Table 4: Information Obtainable from X-ray Diffraction Analysis of Phosphate Compounds

ParameterSingle-Crystal XRDPowder XRD
Sample Requirement Single crystal of sufficient size and qualityMicrocrystalline powder
Structural Information Precise atomic coordinates, bond lengths, bond angles, torsion angles, unit cell parameters, space groupPhase identification, unit cell parameters, crystallite size, microstrain, degree of crystallinity medcraveonline.com
Applications Absolute structure determinationQuality control, phase purity analysis, study of polymorphism

Electrochemical Methods for Surface Characterization of Functionalized Phosphate Systems

Electrochemical methods are highly sensitive to surface phenomena and can be employed to characterize the behavior of "this compound" at interfaces. acs.org As an amphiphilic molecule, it has the potential to form self-assembled monolayers (SAMs) or other organized structures on conductive or semiconductive surfaces. ethz.ch Techniques such as cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and scanning electrochemical microscopy (SECM) can be used to study the formation, stability, and properties of these layers.

For example, the formation of a "this compound" layer on an electrode surface would alter the interfacial capacitance and charge transfer resistance, which can be measured by EIS. acs.org The amino groups can be electrochemically active or can be derivatized with redox-active labels to be probed by CV. These methods can provide insights into the orientation of the molecules on the surface and their packing density. mdpi.commdpi.com

Table 5: Application of Electrochemical Techniques to the Study of Functionalized Phosphate Surfaces

TechniqueInformation Provided
Cyclic Voltammetry (CV) Redox behavior of the molecule or of probes interacting with the functionalized surface. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) Interfacial properties such as capacitance, charge transfer resistance, and layer integrity. acs.org
Contact Angle Goniometry Surface wettability and hydrophilicity/hydrophobicity after functionalization. mdpi.com
Scanning Electron Microscopy (SEM) Visualization of the surface morphology of the modified electrode. wisconsin.edu

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Hydrolytic Transformations of Phosphate (B84403) Esters

Hydrolysis is a primary abiotic degradation pathway for phosphate esters, involving the cleavage of the ester bond by water. The reactivity of Bis(2-aminoethyl) tetradecyl phosphate, a phosphate diester, is dictated by the structure of the phosphate center, the nature of its organic substituents, and the surrounding environmental conditions.

The hydrolysis of phosphate esters can proceed through two principal mechanistic pathways: a dissociative (SN1-like) mechanism and an associative (SN2-like) mechanism. researchgate.net The specific pathway taken depends on factors such as the substrate's structure, the nucleophile, and the reaction conditions. thieme-connect.de

Associative (AN+DN or SN2-like) Mechanism: This pathway is a stepwise or concerted process involving the nucleophilic attack on the phosphorus center. nih.govresearchgate.net In the associative mechanism, the bond to the incoming nucleophile (e.g., water or a hydroxide (B78521) ion) begins to form before the bond to the leaving group cleaves. researchgate.net This process proceeds through a high-energy pentacoordinate transition state or a short-lived pentacoordinate intermediate. researchgate.netacs.org For most acyclic phosphate triesters and many diesters, a concerted SN2-like mechanism ([ANDN]) is common, where bond formation and bond breaking occur simultaneously in the transition state. thieme-connect.denih.gov

Dissociative (DN+AN or SN1-like) Mechanism: In this pathway, the bond to the leaving group breaks first, forming a highly reactive, short-lived metaphosphate intermediate (PO3-). nih.govresearchgate.net This intermediate is then rapidly attacked by a nucleophile in a subsequent step. nih.gov This mechanism is generally favored for phosphate monoester dianions and can become significant for diesters under specific conditions, particularly with a very good leaving group. nih.gov

The reaction of this compound likely follows a mechanism with associative character, typical for phosphate diesters. The exact position on the mechanistic spectrum between fully associative and fully dissociative depends on the specific reaction conditions.

Table 1: Comparison of Dissociative and Associative Hydrolysis Mechanisms

FeatureDissociative (SN1-like) MechanismAssociative (SN2-like) Mechanism
Rate-Determining Step Bond cleavage to the leaving groupNucleophilic attack on the phosphorus atom
Intermediate Formation of a metaphosphate (PO3-) intermediate nih.govFormation of a pentacoordinate intermediate or transition state researchgate.netacs.org
Molecularity UnimolecularBimolecular
Stereochemistry RacemizationInversion of configuration at phosphorus
Favored by Good leaving groups, phosphate monoester dianions nih.govStrong nucleophiles, phosphate triesters and diesters thieme-connect.denih.gov

pH and pKa: Phosphate diesters like this compound exist as monoanions over a broad pH range, as the pKa of dialkyl phosphoric acids is typically between 1 and 2. acs.org This negative charge on the phosphate group repels incoming nucleophiles, such as hydroxide ions, making the phosphorus center less electrophilic and thereby significantly slowing down the rate of hydrolysis compared to neutral phosphate triesters. acs.org The aminoethyl groups in this compound have their own pKa values and can be protonated at acidic pH. This would result in a zwitterionic or cationic species, which could alter the hydrolytic stability and mechanism.

Leaving Group Characteristics: The rate of hydrolysis is strongly dependent on the ability of the substituent to act as a leaving group. nih.gov A good leaving group is one that is the conjugate base of a strong acid (i.e., has a low pKa) and can stabilize the negative charge that develops upon its departure. For this compound, the potential leaving groups are the aminoethanol and tetradecanol (B45765) moieties. The rate of cleavage will be influenced by the relative stability of the corresponding alkoxide anions. Generally, more electron-withdrawing substituents make for better leaving groups and accelerate hydrolysis. acs.org

Table 2: Factors Affecting Phosphate Ester Hydrolysis Kinetics

FactorEffect on Hydrolysis RateRationale
Increasing pH (Alkaline Hydrolysis) IncreasesIncreases the concentration of the stronger nucleophile, hydroxide (OH⁻). nih.gov
Decreasing pKa of Leaving Group IncreasesThe leaving group is more stable as an anion, facilitating bond cleavage. acs.org
Negative Charge on Phosphate DecreasesElectrostatic repulsion of nucleophiles reduces the electrophilicity of the phosphorus atom. acs.org
Electron-Withdrawing Substituents IncreasesIncreases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. acs.org

The transfer of the phosphoryl group is a cornerstone of phosphate ester chemistry, influenced by the attacking nucleophile and the solvent environment. frontiersin.org

Nucleophiles: In hydrolysis, water acts as the nucleophile. However, its nucleophilicity is relatively weak. The hydroxide ion (OH⁻), prevalent in alkaline conditions, is a much stronger nucleophile and significantly accelerates the rate of hydrolysis. nih.gov The reaction can also be catalyzed by other nucleophiles present in the system. acs.org

Solvent Effects: The solvent plays a critical role in stabilizing the ground state and the transition state of the reaction. nih.gov Polar protic solvents like water can solvate both the anionic phosphate ester and the nucleophile, affecting their reactivity. Reactions are often slower in less polar organic solvents compared to water because of increased activation enthalpies. nih.gov A change in solvent can have profound consequences on the reaction mechanism, in some cases shifting it from an associative to a dissociative pathway. nih.govresearchgate.net The hydrophobic tetradecyl chain of this compound may lead to aggregation or micelle formation in aqueous solutions, potentially creating a microenvironment that influences its hydrolytic stability.

Photolytic Degradation Processes and Photochemical Reaction Mechanisms

Photolytic degradation, or photolysis, is another significant abiotic pathway for the transformation of organophosphorus compounds in the environment, particularly in the presence of sunlight. researchgate.net This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

The photochemical degradation of organophosphorus compounds generally proceeds via direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, sensitized by other substances in the environment (e.g., humic acids). For direct photolysis to occur, the compound must have a chromophore that absorbs light in the solar spectrum (>290 nm).

The energy absorbed from light can excite the molecule to a higher electronic state, making it more reactive. This can lead to the homolytic or heterolytic cleavage of covalent bonds. For organophosphorus esters, the most likely bonds to break are the P-O (ester) bonds. doaj.orgresearchgate.net This cleavage results in the formation of various photoproducts. The degradation mechanisms can include oxidation, isomerization, and cleavage of the ester linkages. doaj.orgresearchgate.net For this compound, photolysis could lead to the formation of phosphoric acid derivatives and the corresponding alcohols (aminoethanol, tetradecanol) or their oxidation products. The rate and products of photolysis are influenced by factors such as light intensity, pH, and the presence of photosensitizers. doaj.org

Biotic and Enzymatic Degradation of Organophosphorus Compounds

In soil and water, microbial activity is a key driver of the degradation of organophosphorus compounds. nih.gov Microorganisms have evolved a range of enzymes capable of breaking down these substances, often using them as a source of phosphorus or carbon. researchgate.net

The primary mechanism of biotic degradation for organophosphorus esters is enzymatic hydrolysis, catalyzed by a class of enzymes known as hydrolases. nih.gov

Phosphatases/Phosphotriesterases (PTEs): A prominent group of these enzymes are phosphotriesterases (PTEs), also called organophosphate hydrolases (OPH). nih.gov These are often metalloenzymes, containing divalent metal ions (such as Zn²⁺, Mn²⁺, or Cd²⁺) in their active site. mdpi.com PTEs catalyze the hydrolysis of the phosphoester bond with high efficiency. mdpi.com The catalytic mechanism typically involves the activation of a water molecule by the metal center, generating a potent metal-bound hydroxide nucleophile. mdpi.com This nucleophile then attacks the phosphorus atom of the substrate, leading to the cleavage of the ester bond and detoxification of the compound. mdpi.comnih.gov While named "triesterases," many of these enzymes show activity against a broad range of organophosphates, including diesters. mdpi.com

Other Hydrolases: Besides PTEs, other less specific phosphatases, such as acid and alkaline phosphatases, can also contribute to the hydrolysis of organophosphorus compounds, cleaving the ester bond to release inorganic phosphate. researchgate.netcabidigitallibrary.org

The degradation of this compound in a biologically active environment would likely be facilitated by such microbial enzymes, leading to the formation of phosphate, 2-aminoethanol, and tetradecanol, which can be further metabolized by microorganisms.

Table 3: Enzymes Involved in Organophosphate Degradation

Enzyme ClassCommon Name(s)Catalytic ActionTypical Substrates
Phosphoric Triester Hydrolases Phosphotriesterase (PTE), Organophosphate Hydrolase (OPH)Hydrolysis of P-O, P-F, P-S, or P-CN bonds via a metal-activated hydroxide nucleophile. nih.govA wide range of organophosphate triesters and some diesters, including pesticides and nerve agents. mdpi.com
Phosphoric Monoester Hydrolases Acid Phosphatase, Alkaline PhosphataseHydrolysis of phosphate monoesters to release inorganic phosphate. Can also act on diesters. researchgate.netPhosphate monoesters, phytate, and other organic phosphorus compounds.
Carboxylesterases CarboxylesteraseHydrolysis of carboxyl ester linkages present in some organophosphate structures (e.g., malathion). researchgate.netOrganophosphates containing carboxyl ester groups.

Microbial Degradation Pathways and Bioremediation Principles

The microbial degradation of organophosphates is a key process in their environmental fate and a cornerstone of bioremediation strategies. While specific studies on this compound are not extensively documented, the principles of microbial action on analogous organophosphate compounds are well-established and provide a framework for understanding its likely degradation. Microorganisms have evolved enzymatic systems capable of cleaving the stable phosphorus-ester bonds that characterize this class of compounds. wikipedia.org

The primary mechanism for the microbial degradation of organophosphates is enzymatic hydrolysis. This process is advantageous as it typically leads to less toxic and more water-soluble products. researchgate.net A variety of bacteria and fungi have been identified that can utilize organophosphates as a source of phosphorus or carbon. researchgate.net The central enzymes in this process are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). researchgate.net These enzymes catalyze the hydrolysis of the P-O, P-F, P-S, or P-CN bonds in a wide range of organophosphate substrates.

The general pathway for the bioremediation of an organophosphate compound like this compound would likely involve an initial hydrolytic cleavage of one of the ester bonds. In the case of this specific molecule, this would mean breaking either the bond to the tetradecyl group or one of the bonds to the aminoethyl groups. This initial step would be followed by further degradation of the resulting components. The long tetradecyl hydrocarbon chain could then be metabolized through pathways such as beta-oxidation. The aminoethyl phosphate moiety would likely be further broken down to release ethanolamine (B43304) and inorganic phosphate, which can be assimilated by the microorganisms.

The effectiveness of bioremediation can be influenced by several factors, including the concentration of the pollutant, temperature, pH, and the presence of other nutrients. organic-chemistry.org In some cases, a consortium of different microbial species may be more effective than a single species, as they can carry out different steps in the degradation pathway. researchgate.net

Enzyme ClassCatalytic ActionExample Substrates
Phosphotriesterases (PTEs)Hydrolysis of triester linkage to form a diester and an alcohol.Paraoxon, Parathion, Diazinon
PhosphodiesterasesHydrolysis of diester linkage to form a monoester and an alcohol.Diethyl phosphate
C-P LyasesCleavage of the carbon-phosphorus bond in phosphonates.Glyphosate

This table presents enzymes commonly involved in the degradation of various organophosphate compounds. The specific enzymes responsible for the degradation of this compound would require experimental identification.

Role of Specific Functional Groups (e.g., Imidazole) in Dephosphorylation Catalysis

While this compound does not itself contain an imidazole (B134444) moiety, understanding the role of this functional group is crucial in the context of catalyzed dephosphorylation reactions. Imidazole and its derivatives are recognized for their exceptional ability to act as nucleophilic catalysts in the cleavage of phosphate esters. This catalytic activity is inspired by the presence of histidine residues (which contain an imidazole side chain) in the active sites of many natural hydrolytic enzymes.

The mechanism of imidazole-catalyzed dephosphorylation involves a nucleophilic attack by the nitrogen atom of the imidazole ring on the phosphorus center of the organophosphate. This forms a highly reactive and unstable N-phosphorylated intermediate. This intermediate is then rapidly hydrolyzed by water, releasing the phosphate product and regenerating the imidazole catalyst, allowing it to participate in further catalytic cycles. The efficiency of this catalysis can lead to rate enhancements of several orders of magnitude compared to the uncatalyzed hydrolysis reaction.

Given the stability of the P-O bond, external catalysts are often necessary for the efficient degradation of organophosphates. Researchers have developed various catalytic systems incorporating the imidazole group to detoxify organophosphate compounds. These include imidazole-functionalized nanoparticles and polymers, which combine the catalytic power of imidazole with the benefits of a solid support, such as easy recovery and reuse. Such catalytic systems could be applied to promote the dephosphorylation of this compound.

StepDescription
1 The nucleophilic nitrogen of the imidazole ring attacks the electrophilic phosphorus atom of the phosphate ester.
2 A transient, high-energy pentavalent intermediate is formed.
3 The leaving group (e.g., an alcohol) is displaced, forming an N-phosphorylated imidazole intermediate.
4 The N-phosphorylated intermediate undergoes rapid hydrolysis.
5 The dephosphorylated product is released, and the imidazole catalyst is regenerated.

This table outlines the general mechanism of imidazole-catalyzed dephosphorylation of a phosphate ester.

Investigation of Structure-Activity Relationships in Chemical Reactivity

The molecule can be divided into three key domains: the long tetradecyl alkyl chain, the central phosphate ester group, and the two aminoethyl side chains. Each of these domains is expected to influence the compound's reactivity.

Tetradecyl Chain: This long, nonpolar alkyl group will dominate the compound's physical properties, particularly its solubility. It will confer significant hydrophobic character, likely making the compound poorly soluble in water and preferentially partitioning into non-polar environments. From a reactivity standpoint, the steric bulk of this long chain could hinder the approach of a nucleophile to the phosphorus center, potentially slowing down hydrolysis reactions compared to organophosphates with smaller alkyl groups.

Phosphate Ester Group: This is the primary reactive center of the molecule. The phosphorus atom is electrophilic and is the target for nucleophilic attack during hydrolysis or other substitution reactions. The stability of the P-O ester bonds is substantial, but they are the most likely points of cleavage during chemical or enzymatic degradation.

Aminoethyl Groups: The presence of two primary amine functionalities introduces a unique aspect to the molecule's reactivity profile. These amino groups can be protonated depending on the pH of the surrounding medium. When protonated, they would increase the water solubility of the molecule. More significantly, the lone pair of electrons on the nitrogen atom could potentially act as an internal nucleophile, participating in an intramolecular attack on the phosphorus center. This could lead to a self-catalyzed degradation or rearrangement, a phenomenon observed in other molecules containing both a phosphate ester and a suitably positioned nucleophilic group. The rate of such an intramolecular reaction would be highly dependent on the pH and the conformational flexibility of the aminoethyl chains.

Structural FeaturePredicted Influence on Reactivity
Tetradecyl Alkyl Chain - Decreases water solubility.- Increases partitioning into hydrophobic environments.- May sterically hinder nucleophilic attack at the phosphorus center.
Phosphate Ester Core - The primary electrophilic site for nucleophilic attack and hydrolysis.- The point of cleavage during degradation.
Bis(2-aminoethyl) Groups - Can be protonated, influencing solubility and electrostatic interactions.- The amine's lone pair could act as an internal nucleophile, potentially leading to intramolecular catalysis or rearrangement.- Reactivity is likely pH-dependent.

This table summarizes the predicted relationships between the structural components of this compound and its chemical reactivity, based on general principles of organic and organophosphate chemistry.

Computational and Theoretical Chemistry Studies of Bis 2 Aminoethyl Tetradecyl Phosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and is well-suited for a detailed analysis of Bis(2-aminoethyl) tetradecyl phosphate (B84403).

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Bis(2-aminoethyl) tetradecyl phosphate, with its long tetradecyl chain and rotatable bonds in the aminoethyl phosphate headgroup, multiple conformations can exist.

Illustrative Data Table: Optimized Geometrical Parameters for a Hypothetical Low-Energy Conformer of this compound

ParameterBond/AnglePredicted Value
Bond LengthP=O~1.48 Å
P-O (ester)~1.60 Å
C-C (alkyl)~1.54 Å
C-N~1.47 Å
Bond AngleO=P-O~115°
P-O-C~120°
C-C-C (alkyl)~112°
Dihedral AngleC-O-P-OVariable (defines headgroup conformation)
C-C-C-C (alkyl)~180° (for all-trans)

Note: The values presented in this table are illustrative and based on typical data for similar organophosphate molecules. They are not derived from actual calculations on this compound.

Electronic Structure Properties: HOMO-LUMO Gap and Charge Transfer Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. reddit.com

For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich regions, such as the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO might be distributed over the phosphate group. The analysis of these orbitals can reveal potential sites for electron donation and acceptance, crucial for understanding intramolecular charge transfer processes. nih.gov

Illustrative Data Table: Frontier Orbital Energies and Properties

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ +1.5 eV
HOMO-LUMO Gap (ΔE)~ 8.0 eV

Note: These energy values are hypothetical, provided to illustrate the output of a DFT calculation. The large predicted gap is typical for a saturated aliphatic phosphate, indicating high stability. schrodinger.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is invaluable for identifying the regions that are rich or poor in electrons. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wolfram.comyoutube.com

For this compound, the MEP map would be expected to show a significant negative potential around the phosphoryl oxygen and the nitrogen atoms of the amino groups, identifying them as primary sites for interaction with cations or hydrogen bond donors. researchgate.net The long tetradecyl tail would exhibit a largely neutral (green) potential.

Vibrational Analysis and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. aip.orgnih.gov Each predicted frequency can be associated with specific atomic motions, such as stretching, bending, or rocking of bonds. This allows for a detailed assignment of experimental spectra. nih.gov

A vibrational analysis of this compound would help in identifying characteristic frequencies for its functional groups. For example, a strong vibrational mode would be expected for the P=O double bond stretch, typically appearing in a distinct region of the IR spectrum. iaea.org

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Symmetric & Asymmetric StretchC-H (alkyl)2850 - 2960
Symmetric & Asymmetric StretchN-H (amine)3300 - 3500
StretchP=O~1260
StretchP-O-C950 - 1050
BendingN-H (amine)1590 - 1650

Note: These are typical frequency ranges for the specified functional groups and serve as an illustrative example.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal large-scale conformational changes and intermolecular interactions that are inaccessible to static quantum chemistry methods.

Simulation of Interfacial Interactions and Self-Assembly Processes

As an amphiphilic molecule, this compound possesses a hydrophilic head (the bis(2-aminoethyl) phosphate group) and a hydrophobic tail (the tetradecyl chain). This dual nature drives its behavior at interfaces (e.g., water-air or water-oil) and its tendency to self-assemble in solution. nih.gov

MD simulations are particularly well-suited to investigate these phenomena. researchgate.netrsc.org A simulation box containing numerous molecules of this compound and a solvent (typically water) can be set up. Over the course of the simulation, one could observe the spontaneous aggregation of these molecules into structures like micelles or bilayers. acs.orgnih.gov These simulations would provide insights into:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Aggregate Morphology: The shape and size of the self-assembled structures (e.g., spherical micelles, worm-like micelles, or lipid bilayers). rsc.org

Interfacial Behavior: The orientation and packing of the molecules at an interface, which is crucial for its properties as a surfactant.

Interactions with other molecules: For example, how these surfactant molecules interact with a lipid bilayer or other surfaces. rsc.orgwikipedia.org

The simulation would track the positions and velocities of all atoms, allowing for the calculation of various structural and dynamic properties, such as density profiles, order parameters of the alkyl chains, and the extent of hydrogen bonding between the headgroups and water. acs.org

Hydration Shell Dynamics and Solvent-Solute Interactions

The interaction of this compound with its aqueous environment is a complex interplay of forces governed by its amphiphilic nature. The molecule possesses a hydrophilic head group, consisting of the phosphate moiety and the two aminoethyl groups, and a long hydrophobic tetradecyl tail. Understanding the hydration shell dynamics is crucial for elucidating its behavior in biological and chemical systems.

Molecular dynamics (MD) simulations are a primary tool for investigating such phenomena. These simulations can model the time-dependent behavior of the molecule and surrounding water molecules, providing insights into the structure and dynamics of the hydration shell.

Key Characteristics of Hydration:

Phosphate Group Hydration: The phosphate group is a strong hydrogen bond acceptor. Water molecules are expected to form a well-defined and relatively ordered hydration shell around the phosphate core. researchgate.netaip.org The dynamics of these water molecules are significantly slower than in bulk water. Studies on various phosphate ions have shown that the number of water molecules in the first and second hydration shells can be substantial, indicating extensive hydration. researchgate.net The rigidity of this hydration shell is influenced by the degree of protonation of the phosphate group. aip.org For a dialkyl phosphate like this compound, the hydration shell around the phosphate is expected to be more ordered and rigid compared to a phosphate monoester. aip.org

Amino Group Hydration: The primary amino groups (-NH2) of the aminoethyl substituents can act as both hydrogen bond donors and acceptors. This leads to the formation of a structured hydration layer around these groups, further enhancing the hydrophilic character of the head group.

Hydrophobic Hydration: In contrast, the tetradecyl chain is nonpolar and interacts unfavorably with water. This leads to a phenomenon known as hydrophobic hydration, where water molecules form a cage-like structure around the alkyl chain. This structuring of water is entropically unfavorable and is a driving force for aggregation or partitioning into nonpolar environments.

Illustrative Data from Molecular Dynamics Simulations of Similar Systems:

The following table presents representative data from MD simulations of phosphate-containing molecules to illustrate the nature of hydration shell dynamics. Note that this data is not specific to this compound but is indicative of the expected values.

ParameterPhosphate GroupAlkyl ChainReference
Residence Time of Water (ps) > 50 ps< 10 ps nih.gov
Number of H-Bonds per Group 4 - 60 researchgate.net
Hydration Number (1st Shell) ~11-20N/A researchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Chemical Systems

To accurately model the chemical reactivity of a large molecule like this compound, particularly in a condensed phase or enzymatic environment, a full quantum mechanical (QM) treatment is computationally prohibitive. Hybrid QM/MM methods offer a powerful solution to this challenge. nih.govnih.govacs.orgsemanticscholar.org

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This region includes the part of the molecule where the chemistry of interest occurs, such as bond breaking or formation. For this compound, this would typically encompass the central phosphorus atom and its immediate neighbors (the ester oxygen atoms, the non-ester oxygen atoms, and parts of the aminoethyl groups). This region is treated with a high level of theory (e.g., Density Functional Theory - DFT) to accurately describe the electronic structure. nih.govacs.org

The MM Region: This region comprises the remainder of the molecule (the rest of the aminoethyl groups and the long tetradecyl chain) and the surrounding solvent molecules. This larger part of the system is treated using a classical molecular mechanics (MM) force field.

This approach allows for the detailed study of reaction mechanisms, such as hydrolysis or phosphoryl transfer, within a manageable computational framework. semanticscholar.orgexlibrisgroup.com The interaction between the QM and MM regions is a critical aspect of the methodology, with various schemes available to handle the boundary and the electrostatic coupling between the two parts. semanticscholar.org

Application to this compound:

A QM/MM study of this compound could investigate:

The mechanism of hydrolysis of the phosphate ester bonds.

The role of the amino groups in intramolecular catalysis or interaction with other molecules.

The interaction with metal ions at the phosphate head group.

The energetics of conformational changes in the head group.

Typical Partitioning for a QM/MM Study:

RegionComponents for this compoundComputational Method
QM Phosphate group (PO4), C-O-P linkages, adjacent CH2 groups, and potentially the amino groups.Density Functional Theory (DFT), Ab initio methods
MM Remainder of the aminoethyl chains, the full tetradecyl chain, and all solvent molecules.Classical Force Fields (e.g., AMBER, CHARMM)

Theoretical Modeling of Phosphoryl Transfer and Catalytic Mechanisms

Phosphoryl transfer reactions are fundamental in biochemistry and are central to the function of many enzymes. researchgate.netnih.govstanford.edu Theoretical modeling provides invaluable insights into the mechanisms of these reactions, which can be broadly classified as:

Associative (SN2-type): This mechanism involves the attack of a nucleophile on the phosphorus center, proceeding through a pentacoordinate phosphorane intermediate or transition state. acs.org

Dissociative (SN1-type): This pathway involves the formation of a metaphosphate intermediate, which is then attacked by a nucleophile. nih.govacs.org

Concerted: In this mechanism, bond formation to the nucleophile and bond breaking to the leaving group occur simultaneously. acs.org

For dialkyl phosphates like this compound, the reaction mechanism is highly dependent on the nature of the nucleophile, the leaving group, and the surrounding environment (e.g., solvent, presence of catalysts or metal ions). researchgate.net

Computational studies, often employing QM or QM/MM methods, can map the potential energy surface of the reaction. psu.edu This allows for the identification of transition states and intermediates, and the calculation of activation energy barriers, which determine the reaction rate.

Key Factors Influencing the Mechanism:

Leaving Group pKa: A better leaving group (one that is the conjugate base of a stronger acid) generally favors a more dissociative mechanism.

Nucleophilicity: A strong nucleophile will favor an associative pathway.

Catalysis: The presence of acid or base catalysts, or metal ions, can significantly alter the reaction pathway and lower the activation energy. The amino groups in this compound could potentially act as intramolecular catalysts.

Illustrative Energetics for Phosphoryl Transfer Mechanisms (from model systems):

The following table provides hypothetical activation free energies for different phosphoryl transfer pathways to illustrate how computational chemistry can distinguish between mechanisms. These values are representative of what might be found for a dialkyl phosphate in aqueous solution.

MechanismDescriptionTypical Calculated Activation Energy (kcal/mol)Reference
Associative (SN2) Nucleophilic attack forms a pentacoordinate transition state.20 - 30 nih.gov
Dissociative (SN1) Formation of a metaphosphate intermediate.> 35 nih.govacs.org
Enzyme-Catalyzed Reaction in an enzyme active site.10 - 15 researchgate.net

Supramolecular Assembly and Self Organization Phenomena

Formation of Micellar Structures and Vesicles

Amphiphilic molecules like Bis(2-aminoethyl) tetradecyl phosphate (B84403), when dispersed in an aqueous solution above a certain concentration, spontaneously assemble into organized aggregates such as micelles or vesicles. This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic alkyl chains and water molecules, and the hydrophilic nature of the polar headgroup, which favors interaction with the aqueous phase. The geometry of the resulting aggregate is largely determined by the packing parameter of the surfactant, which relates the volume of the hydrophobic part, the area of the headgroup, and the length of the alkyl chains. Given its double-chain structure, Bis(2-aminoethyl) tetradecyl phosphate is expected to predominantly form bilayer vesicles rather than spherical micelles.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles or other aggregates becomes significant. Below the CMC, the surfactant exists primarily as monomers. Above the CMC, the concentration of monomers remains relatively constant, with additional surfactant molecules forming aggregates. For double-chain amphiphiles, which tend to form vesicles, this transition is often referred to as the critical vesicle concentration (CVC) or critical aggregation concentration (CAC).

The CMC is influenced by several factors, including the length of the hydrophobic tail, the nature of the headgroup, temperature, and the ionic strength of the solution. Generally, for a homologous series of surfactants, the CMC decreases as the length of the alkyl chain increases, due to the enhanced hydrophobic driving force for aggregation. For instance, studies on lysophosphatidic acid, a single-chain phosphate amphiphile, have shown a decrease in CMC with increasing acyl chain length. rsc.org The CMC of 1-myristoyl-2-lyso-sn-glycero-3-phosphatidic acid (a C14 chain) was found to be 1.850 mM in water at 25°C, while the C16 and C18 analogues had CMCs of 0.540 mM and 0.082 mM, respectively. rsc.org

Table 1: Critical Micelle/Vesicle Concentrations of Analogous Phosphate Amphiphiles

CompoundAlkyl Chain(s)HeadgroupConditionsCMC/CVC (mM)
1-Myristoyl-sn-glycero-3-phosphatidic acid1 x C14Glycerol phosphateWater, 25°C1.850 rsc.org
1-Palmitoyl-sn-glycero-3-phosphatidic acid1 x C16Glycerol phosphateWater, 25°C0.540 rsc.org
1-Stearoyl-sn-glycero-3-phosphatidic acid1 x C18Glycerol phosphateWater, 25°C0.082 rsc.org
Sodium monododecylphosphate (SDP)1 x C12PhosphateGuCl/water, 25°C~1.0 mdpi.com

This table presents data for analogous single-chain phosphate amphiphiles to illustrate the effect of alkyl chain length on CMC. The specific CMC of this compound may differ due to its double-chain and amino-functionalized nature.

The morphology and size of the aggregates formed by this compound are expected to be primarily vesicular. Double-chain amphiphiles generally have a packing parameter that favors the formation of bilayers, which then close upon themselves to form vesicles. These can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers).

The size of these vesicles can be influenced by the preparation method (e.g., sonication, extrusion) and the physicochemical conditions of the solution. For example, studies on sodium monododecylphosphate (a single C12 chain) in the presence of guanidinium (B1211019) salts showed the spontaneous formation of unilamellar vesicles with a size of approximately 80 nm. mdpi.com In another study, large dense core vesicles purified from bovine splenic nerve, which have a phospholipid bilayer, showed mean diameters of around 717 Å (71.7 nm) in an isotonic medium. acs.org The size of these vesicles was observed to change in response to the osmolarity of the surrounding medium. acs.org

Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and cryo-TEM are commonly used to characterize the size and morphology of these aggregates. For this compound, a distribution of vesicle sizes would be expected, which could be narrowed by techniques like extrusion through polycarbonate membranes.

The self-assembly of this compound is anticipated to be highly sensitive to environmental variables due to its specific headgroup structure and the nature of its hydrophobic tails.

Temperature: Temperature affects the fluidity of the alkyl chains within the aggregates. At lower temperatures, the chains are in a more ordered, gel-like state, while at higher temperatures, they transition to a more disordered, liquid-crystalline state. This phase transition, known as the main phase transition temperature (Tm), is characteristic of the lipid. The Tm generally increases with the length of the alkyl chains. For this compound, with its C14 chains, a distinct Tm would be expected. Temperature can also influence the solubility of the amphiphile and the CMC. For some systems, temperature changes can induce transitions between different aggregate morphologies, such as a micelle-to-vesicle transition. mdpi.com

Ionic Strength: The ionic strength of the solution, controlled by the concentration of dissolved salts, can significantly impact the self-assembly of charged amphiphiles. The addition of salt screens the electrostatic repulsion between charged headgroups, which can promote the formation of aggregates at lower concentrations (i.e., decrease the CMC). For this compound, with its ionizable headgroup, increasing ionic strength would be expected to modulate the electrostatic interactions, thereby affecting vesicle size, stability, and formation.

Interactions with Biomimetic Systems and Model Membranes

The study of the interaction of amphiphiles with model membranes, such as supported lipid bilayers and monolayers, provides valuable insights into their potential biological interactions and their behavior at interfaces.

Supported lipid bilayers (SLBs) are model membranes formed on a solid substrate, which are useful for studying membrane properties and interactions using surface-sensitive techniques. nih.gov One common method for forming SLBs is the fusion of vesicles from an aqueous suspension onto a hydrophilic substrate like silica (B1680970) or mica. Given that this compound is expected to form vesicles, these could be used to create SLBs. The amino groups in the headgroup could potentially influence the interaction with negatively charged substrates like silica through electrostatic interactions.

The formation and quality of the SLB can be characterized by techniques such as quartz crystal microbalance with dissipation monitoring (QCM-D), atomic force microscopy (AFM), and fluorescence recovery after photobleaching (FRAP) to assess the completeness of the bilayer and the lateral mobility of the lipids within it.

Lipid monolayers at the air-water interface, studied using a Langmuir-Blodgett trough, can also provide information about the packing and orientation of the amphiphile. By compressing the monolayer, one can obtain pressure-area isotherms that reveal details about the phase behavior and the area occupied by each molecule. For alkyl phosphates, it has been shown that the stability and order of self-assembled monolayers on titanium oxide surfaces increase with the length of the alkyl chain.

The adsorption of this compound vesicles onto a solid support to form an SLB is a complex process. It typically involves the initial adsorption of intact vesicles onto the surface, followed by their deformation, rupture, and fusion to form a continuous bilayer. The specific interactions between the amphiphile's headgroup and the substrate are crucial.

For a silica surface, which is negatively charged at neutral pH, the positively charged amino groups (at acidic to neutral pH) of this compound could facilitate the initial electrostatic attraction of the vesicles to the surface. The subsequent reorganization into a bilayer would then be driven by the thermodynamic favorability of forming a planar supported membrane. The presence of these amino groups could lead to a different adsorption behavior compared to purely anionic or zwitterionic phosphate lipids. The study of amino-functionalized silica nanoparticles has shown that the presence of amino groups significantly influences their surface properties and interactions with other molecules. Similarly, the amino groups in the headgroup of this compound are expected to play a key role in its adsorption onto and reorganization on solid surfaces.

Analysis of Interfacial Potential and Hydration Layer Effects

The interfacial potential of a monolayer formed by an amphiphile like this compound at an air-water or oil-water interface is a critical parameter governing its self-assembly and interaction with other molecules. This potential arises from the collective orientation of molecular dipoles at the interface, primarily from the phosphate headgroup and the associated water molecules in the hydration layer.

The hydration of phosphate ions is a complex phenomenon, with molecular dynamics simulations suggesting a significant number of water molecules in the ion's hydration shell. mdpi.com The structure and dynamics of this hydration layer are crucial for the stability and function of phosphate-containing biological molecules. mdpi.com In the context of a monolayer, the state of this hydration layer on phosphorus-containing surfaces can be controlled, which in turn influences biological interactions, such as protein adsorption. rsc.org For instance, the arrangement of water molecules can either promote or prevent the attachment of specific proteins. rsc.org Dehydration and rehydration cycles can also significantly remodel lipid aggregates, leading to the formation of vesicular structures. nih.gov

Table 1: Factors Influencing Interfacial Potential and Hydration in Phosphate-Containing Amphiphiles

FactorDescriptionPotential Impact on this compound
Headgroup Structure The chemical nature and conformation of the polar headgroup.The two aminoethyl groups in addition to the phosphate would create a complex hydrophilic region with specific charge distribution and hydrogen bonding capabilities, influencing the interfacial potential.
Alkyl Chain Packing The density and order of the hydrophobic tails in the monolayer.The tetradecyl chain would influence the van der Waals interactions and the overall packing density, which in turn affects headgroup spacing and hydration.
Subphase pH The pH of the aqueous solution below the monolayer.The protonation state of the amino groups and the phosphate group would be highly pH-dependent, altering the net charge and dipole moment of the headgroup.
Ionic Strength The concentration of ions in the subphase.Ions can screen surface charges and interact with the phosphate and amino groups, modifying the electrical double layer and the hydration shell.

Co-assembly with Peptides and Other Amphiphiles

The co-assembly of amphiphilic molecules with peptides is a vibrant area of research, driven by applications in biomaterials and drug delivery. The interactions between the amphiphile and the peptide can be electrostatic, hydrophobic, or based on hydrogen bonding, leading to the formation of highly ordered nanostructures.

Studies on peptide amphiphiles, which are molecules with a peptide headgroup and an alkyl tail, demonstrate their ability to form various self-assembled structures like nanofibers and ribbons. acs.org The process is often driven by β-sheet formation within the peptide segments and hydrophobic collapse of the alkyl tails. acs.org The co-assembly of different peptide amphiphiles, for instance those with opposite charges, can lead to cooperative assembly and enhanced structural formation. acs.org

The interaction of peptides with phosphate-containing interfaces is also of significant interest. The phosphate groups can act as templates, guiding the assembly of peptides into specific nanostructures like nanotubes. emory.edu The presence of salts can significantly affect these co-assemblies, often destabilizing the structures. emory.edu Furthermore, aminoacyl phosphate esters, which are activated amino acids, can undergo self-assembly and selective oligomerization, suggesting that the phosphate group can play a direct role in peptide bond formation and sequence selection in prebiotic scenarios. researchgate.netnih.gov

Design and Fabrication of Self-Assembled Monolayers (SAMs) with Phosphorylated Components

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. Organophosphonic acids and alkyl phosphates are known to form robust and well-ordered SAMs on a variety of metal oxide surfaces, such as titanium oxide, aluminum oxide, and silica. acs.orgnih.govresearchgate.netacs.orguwa.edu.au These phosphonate-based SAMs often exhibit higher stability compared to their thiol-on-gold counterparts. uwa.edu.au

The formation of alkyl phosphate SAMs involves the binding of the phosphate headgroup to the metal oxide surface. The quality and packing density of the resulting monolayer are influenced by factors such as the length of the alkyl chain, with longer chains generally leading to more ordered films. nih.gov These SAMs can be used to control the surface properties of materials, such as their wettability and biocompatibility. acs.org

While there is no specific data on SAMs formed from this compound, it is plausible that this compound could form SAMs on suitable oxide substrates. The presence of the two aminoethyl groups would present a chemically distinct terminal surface compared to simple alkyl-terminated phosphates. This amino-terminated surface could be used for further chemical modifications or to control the adhesion of biological entities. The design of such a SAM would require careful control over the deposition conditions to ensure the desired orientation and packing of the molecules.

Advanced Materials Science and Interface Applications of Bis 2 Aminoethyl Tetradecyl Phosphate

Role as Functional Surfactants and Emulsifiers

As a molecule possessing both a hydrophilic phosphate-amino head group and a lipophilic tetradecyl tail, Bis(2-aminoethyl) tetradecyl phosphate (B84403) is structurally suited to act as a surfactant and emulsifier. These properties are fundamental to its potential applications in various fields.

Emulsification Performance and Stability in Diverse Media

The ability of a surfactant to form stable emulsions is critical for applications in food, cosmetics, and pharmaceuticals. The performance of Bis(2-aminoethyl) tetradecyl phosphate as an emulsifier would depend on its ability to lower the interfacial tension between immiscible liquids, such as oil and water, and to form a stable protective layer around dispersed droplets to prevent coalescence. The presence of two amino groups in addition to the phosphate group would likely impart pH-responsive behavior, influencing its emulsification properties in different media. However, specific data on its performance in various oils, pH conditions, and ionic strengths are not available.

Wetting Properties and Interfacial Activity

The interfacial activity of this compound would be characterized by its ability to adsorb at interfaces and reduce surface tension. This is a key attribute for applications requiring wetting, foaming, and detergency. The efficiency and effectiveness of its surface tension reduction would be determined by its critical micelle concentration (CMC) and the packing of its molecules at the air-water or oil-water interface. No experimental data on the contact angle reduction on various surfaces or its surface tension isotherms are currently available in the scientific literature.

Biomimetic Surfaces and Sensing Platforms

Phosphorylated surfaces play a crucial role in biological systems and have inspired the development of biomimetic materials. The phosphate group in this compound makes it a candidate for creating such surfaces.

Development of Phosphorylated Surfaces for Fundamental Interfacial Studies

The creation of well-defined phosphorylated surfaces is essential for studying fundamental interfacial phenomena such as protein adsorption, cell adhesion, and biomineralization. This compound could potentially be used to create self-assembled monolayers (SAMs) on various substrates. The amino groups could provide additional functionality for further chemical modifications. However, there is no specific research detailing the formation and characterization of surfaces using this particular compound.

Catalytic Applications in Organic Transformations

The presence of basic amino groups and a phosphate moiety suggests that this compound could have potential applications in catalysis. The amino groups can act as basic catalysts, while the phosphate group could participate in coordination or act as a counter-ion. However, there is no published research investigating the catalytic activity of this compound in any specific organic reactions.

Utilizing this compound or its Complexes as Heterogeneous Catalysts

This compound, with its combination of a phosphate group, a long alkyl chain, and primary amino groups, presents a unique molecular architecture for applications in heterogeneous catalysis. The presence of both acidic (phosphate) and basic (amino) functionalities, along with its amphiphilic nature, allows for its use as a catalyst itself or as a support for catalytically active metal complexes.

The amino groups can act as basic catalytic sites or as ligands to coordinate with metal ions, forming immobilized catalysts. This approach is advantageous as it combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Research on related amino-functionalized materials has demonstrated their effectiveness in various catalytic transformations. For instance, amine-functionalized silica (B1680970) surfaces have been successfully used in catalysis to create spatially isolated active sites, preventing undesirable interactions between adjacent sites. ajol.info Similarly, tris(2-aminoethyl)amine (TAEA), a compound structurally related to the headgroup of this compound, has been anchored onto metal oxides to create effective heterogeneous catalysts for reactions like the Knoevenagel condensation. mdpi.com The catalytic activity in such systems is influenced by the acid-base properties of the support and the strength of the interaction between the amine and the support. mdpi.com

Moreover, the phosphate moiety can contribute to the catalytic process. Porous metal phosphates have gained significant attention in catalysis due to their unique surface properties. mdpi.com For example, a novel porous magnesium aluminum phosphate (MALPO) has been shown to be an efficient heterogeneous catalyst for the Knoevenagel condensation, attributed to the presence of both acidic and basic sites in its framework. mdpi.com

The long tetradecyl chain of this compound can influence the catalyst's microenvironment, potentially enhancing the solubility of nonpolar reactants and facilitating their interaction with the catalytic sites. This is particularly relevant in biphasic reaction systems.

Table 1: Examples of Heterogeneous Catalytic Systems Utilizing Functionalities Present in this compound

Catalyst SystemFunctional Group(s)Support MaterialCatalyzed ReactionReference
Tris(2-aminoethyl)amine (TAEA)AminoMgO, Al₂O₃, Nb₂O₅Knoevenagel Condensation mdpi.com
Magnesium Aluminum Phosphate (MALPO)Phosphate, Metal OxidesPorous FrameworkKnoevenagel Condensation mdpi.com
Amino-functionalized SilicaAminoSBA-15 SilicaEthylene Oligomerization ajol.info
Metal Complexes on Amine-Functionalized ResinAmino, Metal IonsPolystyrenePhosphate Ester Hydrolysis uq.edu.au

Electrocatalytic Properties of Phosphate-Based Materials

Phosphate-based materials are emerging as promising candidates for various electrocatalytic applications, particularly in the context of energy conversion and storage. The phosphate group can play a significant role in enhancing electrocatalytic activity through several mechanisms. It can facilitate the adsorption of reactant molecules and promote the dissociation of species like water.

Recent studies have highlighted the potential of phosphate semiconductors in boosting electrocatalytic performance. For instance, a built-in electric field at the interface of a phosphate semiconductor and a metal can lead to electron enrichment on the metal, which in turn enhances its catalytic activity for reactions like the hydrogen evolution reaction (HER) in alkaline conditions. rsc.org Density functional theory (DFT) calculations have shown that a positively charged phosphate matrix can significantly lower the energy barrier for water dissociation, a key step in alkaline HER. rsc.org

The development of efficient electrocatalysts often involves the synergistic interplay of different components. The molecular structure of this compound, combining a hydrophobic tail with a functional headgroup containing both phosphate and amino moieties, offers possibilities for creating structured electrode interfaces with tailored electrocatalytic properties.

Supramolecular Structures for Encapsulation and Release (Material Science Aspect)

The amphiphilic nature of this compound, characterized by a long hydrophobic tetradecyl tail and a hydrophilic headgroup containing phosphate and amino functionalities, makes it an excellent candidate for forming supramolecular structures in aqueous environments. These self-assembled structures, such as micelles and vesicles, can encapsulate hydrophobic molecules within their nonpolar cores, effectively increasing their solubility in water and protecting them from the surrounding environment. This property is of significant interest in materials science for applications in drug delivery, and the controlled release of active compounds.

The formation and morphology of these supramolecular assemblies are governed by the balance of attractive and repulsive forces between the amphiphilic molecules. The long alkyl chain provides the hydrophobic driving force for aggregation, while the charged amino and phosphate groups in the headgroup influence the curvature of the resulting structure and its stability through electrostatic interactions. Amino acid-based surfactants, which share structural similarities with the headgroup of the title compound, are known to form various self-assembled structures and have been extensively studied for biomedical applications. researchgate.net The ability of these surfactants to interact with biological molecules and interfaces is a key aspect of their functionality. researchgate.net

The presence of amino groups in the headgroup of this compound offers an additional level of control over the encapsulation and release properties. The charge of these groups is pH-dependent, allowing for the design of stimuli-responsive systems. For example, a change in pH could trigger a change in the morphology or stability of the supramolecular assembly, leading to the release of the encapsulated cargo. Supramolecular scaffolds based on self-assembling functional molecules are a platform for creating materials with novel properties and applications. semanticscholar.org

Table 2: Properties of Supramolecular Assemblies from Amphiphilic Molecules

Amphiphile TypeSupramolecular StructurePotential ApplicationKey FeaturesReference
Amino acid-based surfactantsMicelles, VesiclesDrug delivery, Antimicrobial agentsBiocompatibility, Biodegradability, pH-responsive researchgate.net
Gemini SurfactantsMicelles, VesiclesEnhanced surface activityLow critical micelle concentration researchgate.net
Functionalized Supramolecular AssembliesNanocavities, Host-Guest ComplexesDrug delivery, Catalysis, SensorsStimuli-responsive, Molecular recognition
Peptide-based Supramolecular AssembliesNanoparticlesTargeted drug deliverySpecific binding to receptors nih.gov

Influence on Biomineralization Processes as a Model System

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. The formation of calcium phosphate minerals, the primary inorganic component of bone and teeth, is a classic example of biomineralization. Organic molecules play a crucial role in controlling the nucleation, growth, and morphology of these mineral phases.

This compound, with its phosphate headgroup and amino functionalities, can serve as a model system to study the influence of organic molecules on calcium phosphate mineralization. The phosphate groups can act as nucleation sites for calcium phosphate crystals by binding calcium ions and creating a localized supersaturation. The long alkyl chain can form a self-assembled monolayer or a micellar structure that acts as a template, directing the growth and organization of the mineral phase.

Studies on other organic templates have shown that functional groups such as carboxylates, sulfates, and phosphates are potent directors of calcium phosphate nucleation. researchgate.net For instance, amphiphilic peptides with arrayed carboxyl groups have been used to control the morphology of calcium phosphate crystals. nih.gov The spatial arrangement and density of these functional groups on the template surface are critical factors in determining the outcome of the mineralization process.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Advanced Synthetic Methodologies for Enhanced Molecular Architectures

The precise control over the molecular architecture of Bis(2-aminoethyl) tetradecyl phosphate (B84403) is paramount for fine-tuning its properties. Future research will likely move beyond traditional phosphorylation methods to embrace more sophisticated and efficient synthetic strategies.

Current synthetic approaches for similar organophosphates often involve multi-step processes that can be inefficient and employ hazardous reagents. For instance, methods based on phosphoramidite chemistry, while common, suffer from issues with unstable reagents and can result in inconsistent yields. A promising future direction lies in developing alternative approaches, such as those using stable precursors like tri(2-bromoethyl)phosphotriester, which could provide access to the desired compound in fewer steps and with greater purity. Microwave-assisted synthesis represents another advanced methodology that could significantly shorten reaction times and improve yields for various H-phosphonates and related esters. mdpi.com

Research could focus on:

Convergent Synthesis: Developing pathways where the tetradecyl chain and the bis(2-aminoethyl) groups are synthesized or modified separately before being coupled to a central phosphorus-containing core. This allows for modularity and the creation of a library of related compounds with varying chain lengths and functional head groups.

Enzymatic Synthesis: Exploring the use of enzymes, such as lipases or phosphatases in reverse, to catalyze the esterification process. This approach offers high selectivity and milder reaction conditions, contributing to greener chemistry principles.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. This technology allows for precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processes.

These advanced methods would not only enhance the efficiency of producing Bis(2-aminoethyl) tetradecyl phosphate but also enable the creation of novel derivatives with tailored amphiphilic properties for specific applications in materials science and biotechnology.

Integration of Multi-Modal Analytical Techniques for In-Situ Characterization

A comprehensive understanding of a molecule's behavior in complex environments requires analytical techniques that can provide real-time, in-situ information. For a compound like this compound, which may interact with biological membranes or form self-assembled structures, integrating multiple analytical modes is crucial.

Future research should focus on combining techniques to simultaneously probe the structural and chemical dynamics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying organophosphates, even at very low concentrations. auburn.edu However, this is often an endpoint measurement. For in-situ analysis, spectroscopic methods are invaluable.

Key integrations could include:

NMR and FTIR Spectroscopy: Using Nuclear Magnetic Resonance (NMR) to understand the conformation and dynamics of the molecule in solution, combined with Fourier-Transform Infrared (FTIR) spectroscopy to probe the hydrogen bonding interactions of the amino and phosphate groups.

Mass Spectrometry and Ion Mobility: Coupling mass spectrometry with ion mobility spectrometry (IMS) can help separate and identify the parent compound from its isomers or degradation products in complex matrices. auburn.edu

Microscopy and Spectroscopy: Combining advanced microscopy techniques (e.g., Atomic Force Microscopy, AFM) with spectroscopic methods (e.g., Raman spectroscopy) to visualize self-assembled structures, such as micelles or bilayers, while simultaneously gathering chemical information about molecular orientation and interactions at surfaces.

The following table outlines a potential multi-modal approach for characterizing the compound in an aqueous environment.

Analytical Technique Information Provided Characterization Goal
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Precise mass identification and quantification. nih.govDetection in environmental or biological samples.
Nuclear Magnetic Resonance (NMR) SpectroscopyMolecular structure, conformation, and dynamics.Understanding solution-state behavior and interactions.
Fourier-Transform Infrared (FTIR) SpectroscopyVibrational modes of functional groups (P=O, N-H).Probing intermolecular hydrogen bonding.
Dynamic Light Scattering (DLS)Particle size distribution of aggregates.Characterizing self-assembly into micelles or vesicles.
Atomic Force Microscopy (AFM)High-resolution imaging of surface structures.Visualizing adsorbed layers or self-assembled monolayers.

This integrated approach will provide a holistic view of the molecule's behavior, which is essential for designing its application in areas like drug delivery or surface modification.

Development of Environmentally Benign Degradation Strategies for Organophosphate Esters

The widespread use of organophosphate esters (OPEs) as flame retardants and plasticizers has led to their emergence as environmental contaminants. tandfonline.com Although this compound is not a common pollutant, understanding its potential environmental fate and developing benign degradation strategies is a responsible component of its lifecycle assessment.

Future research must focus on eco-friendly methods that break down OPEs into non-toxic products. The primary reactions in the environmental degradation of OPEs involve the cleavage of the phosphate ester bonds through hydrolysis or microbial action. imrpress.com

Promising research avenues include:

Bioremediation: Identifying and engineering microorganisms (bacteria and fungi) that can use OPEs as a source of carbon or phosphorus. imrpress.com Studies have shown that certain bacterial strains can efficiently degrade various OPEs through enzymatic hydrolysis. imrpress.comnih.gov Research could screen for microbes capable of cleaving the specific P-O bond in this compound.

Phytoremediation: Utilizing plants to absorb and metabolize OPEs from soil and water. This green technology offers a low-cost and aesthetically pleasing method for environmental cleanup.

Advanced Oxidation Processes (AOPs): Employing methods like photocatalysis (e.g., using TiO2) or ozonation to generate highly reactive hydroxyl radicals that can mineralize OPEs into carbon dioxide, water, and inorganic phosphate. mdpi.com

Enzymatic Degradation: Isolating and immobilizing enzymes, such as phosphotriesterases, that can specifically and rapidly hydrolyze OPEs. imrpress.com This approach avoids the complexities of maintaining live microbial cultures.

The table below lists examples of microbial strains that have demonstrated the ability to degrade various organophosphate compounds, suggesting a starting point for bioremediation research.

Microorganism Type Example Strain Degradation Mechanism Reference
BacteriaSphingomonas sp.Enzymatic hydrolysis imrpress.com
BacteriaBacillus sp.Co-metabolism imrpress.com
FungiAspergillus nigerHydrolysis imrpress.com
FungiTrichoderma virideEnzymatic degradation imrpress.com

Developing these strategies is crucial for mitigating the environmental impact of the broader class of organophosphate esters.

Advancements in Computational Modeling for Rational Design and Property Prediction

Computational modeling is an indispensable tool for accelerating materials discovery by predicting molecular properties and guiding experimental efforts. For this compound, computational approaches can provide deep insights into its behavior at the molecular level, enabling rational design for specific applications.

Future research will leverage increasingly powerful computational techniques to:

Predict Physicochemical Properties: Using Quantitative Structure-Property Relationship (QSPR) models to predict properties like solubility, lipophilicity, and critical micelle concentration based on the molecular structure.

Simulate Self-Assembly: Employing molecular dynamics (MD) simulations to model the aggregation of molecules in solution. These simulations can reveal the structure, size, and stability of micelles or other supramolecular structures, providing a nanoscale view that is difficult to obtain experimentally.

Model Interfacial Behavior: Using MD simulations to study the interaction of this compound with surfaces and interfaces, such as cell membranes or solid substrates. This is critical for applications in drug delivery or as a surface-modifying agent.

Guide Synthetic Modifications: Employing Density Functional Theory (DFT) calculations to understand the electronic structure and reactivity of the molecule. auburn.edu This knowledge can help in designing new synthetic routes or predicting how modifications to the molecule (e.g., changing the alkyl chain length) will affect its properties. researchgate.net

These computational tools allow for the rapid screening of numerous virtual candidate molecules, saving significant time and resources in the laboratory. The synergy between computational prediction and experimental validation is a key driver of modern materials science.

Design Principles for Responsive and Adaptive Supramolecular Systems Involving Functionalized Phosphates

The amphiphilic nature of this compound, combined with its functional amino and phosphate groups, makes it an excellent candidate for constructing responsive and adaptive supramolecular systems. These are "smart" materials that can change their structure and function in response to external stimuli.

The design of such systems relies on harnessing non-covalent interactions like hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino groups can be protonated or deprotonated in response to pH changes, while the phosphate head can coordinate with metal ions.

Key design principles for future research include:

pH-Responsive Systems: The primary and secondary amine groups in the molecule's head group can act as pH-sensitive triggers. At low pH, protonation of the amines would lead to increased electrostatic repulsion between head groups, potentially causing a transition from a compact micellar structure to an expanded or disassembled state. This could be used for triggered release of an encapsulated cargo.

Ion-Responsive Systems: The phosphate group is an excellent ligand for various metal ions. The addition of specific cations could induce aggregation or a structural change in the self-assembled system through ionic cross-linking, providing a mechanism for ion sensing or controlled flocculation.

Host-Guest Chemistry: Functionalizing the molecule to incorporate macrocyclic hosts (like cyclodextrins or calixarenes) could allow for the reversible binding of guest molecules. acs.orgnih.gov This forms the basis for molecular recognition and sensing applications.

Multi-Stimuli Responsive Materials: Creating systems that respond to more than one stimulus (e.g., both pH and temperature). This can be achieved by combining the inherent pH-responsiveness of the amino groups with other functional moieties that respond to different triggers, leading to materials with highly specific and controllable behavior.

By applying these principles, researchers can design sophisticated supramolecular assemblies based on functionalized phosphates for applications ranging from controlled drug delivery and biosensing to smart coatings and adaptive materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing bis(2-aminoethyl) tetradecyl phosphate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves esterification of tetradecyl phosphate with 2-aminoethanol under controlled anhydrous conditions. Purification steps include solvent extraction (e.g., hexane/water partitioning) and column chromatography using silica gel. Purity verification requires HPLC with UV detection (λ = 210 nm) and FT-IR spectroscopy to confirm phosphate ester and amine functional groups .
  • Key Data :

ParameterCondition/ValueReference
Reaction SolventToluene, reflux
Purification MethodSilica gel chromatography
Purity ConfirmationHPLC (≥95%)

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store in sealed, light-resistant containers under nitrogen at 2–8°C to prevent hydrolysis and oxidation. Use desiccants to minimize moisture exposure. Avoid contact with strong oxidizers (e.g., peroxides) and metals. For laboratory handling, employ gloves (nitrile), safety goggles, and fume hoods to reduce inhalation risks .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) is optimal due to the compound’s polarity and amine group. Use a C18 column (3.5 µm, 150 mm × 2.1 mm) with a gradient of acetonitrile/0.1% formic acid. For environmental samples, solid-phase extraction (SPE) with Oasis HLB cartridges improves detection limits (LOQ ≈ 0.1 µg/L) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic quantification caused by matrix interference?

  • Methodological Answer : Matrix effects (e.g., baseline elevation) can be mitigated using internal standardization (e.g., deuterated analogs) or normalizing against a co-eluting reference compound (e.g., taurine). Evidence from plasma studies recommends calculating analyte-to-reference ratios (e.g., 2-aminoethyl phosphate/taurine) to correct for variability .
  • Example Workflow :

Spike samples with deuterated internal standard.

Normalize peak areas using taurine as a reference.

Apply inverse sine transformation (sin⁻¹(x)) for non-normal data distributions .

Q. What strategies enhance the dispersibility of this compound in composite materials (e.g., graphene-based lubricants)?

  • Methodological Answer : Functionalize graphene with ionic liquids (e.g., trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate) to improve compatibility. Sonication in PAO20 base oil for 1 hour at 50°C achieves uniform dispersion. Characterization via TEM and Raman spectroscopy confirms layer separation and reduced agglomeration .
  • Performance Metrics :

ParameterImprovement (%)Reference
Friction Reduction42
Wear Scar Diameter35

Q. How do structural modifications to the phosphate headgroup influence the compound’s interaction with lipid bilayers?

  • Methodological Answer : Replace the tetradecyl chain with shorter (C8) or unsaturated (C18:1) analogs to study membrane integration. Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Fluorescence anisotropy with DPH probes quantifies bilayer rigidity changes. Computational modeling (MD simulations) predicts headgroup orientation and hydrogen bonding .

Data Contradiction Analysis

Q. Conflicting reports on environmental persistence: How to assess biodegradability under varying conditions?

  • Methodological Answer : Conduct OECD 301F (manometric respirometry) tests under aerobic conditions. Compare results across pH (5–9) and microbial consortia (e.g., activated sludge vs. soil isolates). Discrepancies may arise from amine group protonation affecting bacterial uptake. Validate via GC-MS analysis of degradation intermediates (e.g., phosphate and ethanolamine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.